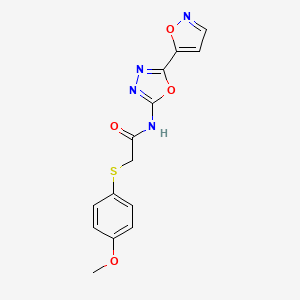

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S/c1-20-9-2-4-10(5-3-9)23-8-12(19)16-14-18-17-13(21-14)11-6-7-15-22-11/h2-7H,8H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALXKSNKXUWBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Formation of Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Thioether Formation: The thioether linkage is introduced by reacting a thiol with a suitable electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- Isoxazole and oxadiazole rings : These heterocyclic structures contribute to the compound's biological activity.

- Thioether functionality : The sulfur atom linked to the acetamide group enhances lipophilicity, facilitating cellular transport and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- A study involving various isoxazole-substituted 1,3,4-oxadiazoles demonstrated promising in vitro antimicrobial activity against bacterial and fungal strains. Compounds derived from this class (e.g., 5b , 5d , and 5f ) showed excellent efficacy in inhibiting microbial growth .

- The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways, making these compounds valuable in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has been explored through various studies:

- In vitro studies have shown that related compounds can significantly inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibition reaching up to 86% .

- Molecular docking studies suggest that these compounds may act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

Antioxidant Activity

The antioxidant capabilities of this compound class are also noteworthy:

- Studies have demonstrated that certain 1,3,4-oxadiazole derivatives exhibit substantial radical scavenging activity. For example, compounds synthesized with thioether functionalities displayed moderate antioxidant effects compared to standard antioxidants like butylated hydroxyanisole .

Table: Summary of Biological Activities

| Activity Type | Compound Examples | Key Findings |

|---|---|---|

| Antimicrobial | 5b, 5d, 5f | Effective against multiple bacterial/fungal strains. |

| Anticancer | 6h | High growth inhibition in various cancer cell lines. |

| Antioxidant | Various | Moderate scavenging activity against free radicals. |

Notable Research Findings

- Synthesis and Evaluation : A study synthesized several isoxazole-substituted oxadiazoles and evaluated their antimicrobial properties against a range of pathogens .

- In Vivo Studies : Research using genetically modified models indicated that specific derivatives showed significant anti-diabetic activity alongside anticancer effects .

- Molecular Docking : Computational studies provided insights into binding affinities and interactions with biological targets, supporting the experimental findings regarding anticancer efficacy .

Mecanismo De Acción

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

2-((5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-Methoxyphenyl)Acetamide (Compound 2b)

- Structure : Replaces isoxazole with benzofuran.

- Activity : Demonstrates potent antimicrobial activity due to the benzofuran’s planar aromatic system, which enhances π-π stacking with microbial enzymes .

- Key Difference : Benzofuran’s electron-rich nature may improve binding affinity compared to isoxazole’s mixed O/N electronic profile.

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide (Compound 8)

- Structure : Features a tetrahydronaphthalenyloxy group instead of isoxazole.

- Activity: Exhibits cytotoxic effects on A549 lung adenocarcinoma and C6 glioma cells (IC₅₀ comparable to cisplatin) and inhibits MMP-9, a key enzyme in cancer metastasis .

- Key Difference : The bulky tetrahydronaphthalenyl group may improve membrane permeability but reduce solubility compared to the smaller isoxazole substituent.

Isoxazole-Containing Analogs

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (Compound 6)

- Structure : Combines isoxazole with a thiadiazole scaffold.

- Physicochemical Data : Melting point 160°C; IR confirms C=O stretch at 1606 cm⁻¹ .

N-(5-(Isoxazol-5-yl)-1,3,4-Oxadiazol-2-yl)-1-Tosylpiperidine-4-Carboxamide (CAS 952848-29-2)

Thioacetamide-Modified Derivatives

2-((5-(1-((4-Methoxyphenyl)Sulfonyl)Piperidin-3-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(o-Tolyl)Propanamide (Compound 8g)

- Structure : Replaces 4-methoxyphenylthio with a sulfonylpiperidine group.

- Physicochemical Data : Melting point 104–106°C; HRMS confirms molecular weight .

N-(4-Methyl-2-Pyridinyl)-2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (Compound 8w)

- Structure : Substitutes 4-methoxyphenyl with a pyridinyl group.

- Activity : Shows inhibitory activity against α-glucosidase and butyrylcholinesterase (BChE), relevant for diabetes and Alzheimer’s disease .

- Key Difference : The pyridinyl group’s basicity may enhance ionic interactions with enzymatic active sites compared to the neutral 4-methoxyphenyl group .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Isoxazole’s O/N heteroatoms may enhance dipole interactions in enzyme binding compared to furan or benzofuran derivatives .

- Biological Activity : The 4-methoxyphenylthio group is a recurring pharmacophore in antimicrobial and anticancer agents, suggesting its role in target engagement .

- Synthetic Feasibility : Compounds with simpler substituents (e.g., phenyl, methoxyphenyl) are synthesized in higher yields (70–89%) compared to bulkier analogs .

Actividad Biológica

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that incorporates isoxazole and oxadiazole moieties, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of hydroxyimoyl halides with dipolarophiles under mild conditions. Characteristic spectral data (NMR, IR) confirm the formation of the oxadiazole and isoxazole rings, which are crucial for its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing isoxazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound showed excellent activity against various bacterial strains. Specifically, compounds with structural similarities were evaluated for their efficacy against Gram-positive and Gram-negative bacteria .

| Compound | Antimicrobial Activity |

|---|---|

| 5a | Excellent |

| 5d | Good |

| 5f | Moderate |

These results suggest that the presence of the isoxazole and oxadiazole structures enhances antimicrobial potency.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Research indicates that derivatives targeting specific viral transcriptional processes can inhibit HIV replication effectively. For example, compounds with similar structural features demonstrated IC50 values as low as 4.0 µM against HIV Tat activity without cytotoxicity . This highlights the potential of such compounds in antiviral drug design.

Cytotoxicity and Anticancer Activity

Studies on related isoxazole derivatives indicate varying levels of cytotoxicity against cancer cell lines. For instance, specific isoxazoles have shown to induce apoptosis in human promyelocytic leukemia cells by modulating gene expression related to cell cycle regulation . The biological effects observed include:

- Decreased Bcl-2 expression : Associated with promoting apoptosis.

- Increased p21^WAF-1 levels : Indicating cell cycle arrest.

These findings suggest that this compound may possess anticancer properties through similar mechanisms.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Gene Modulation : By affecting mRNA expression levels of critical regulatory genes (e.g., Bcl-2), it can induce apoptosis or cell cycle arrest.

- Viral Targeting : The compound may disrupt viral transcription processes by targeting specific proteins involved in HIV replication .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized isoxazole derivatives were tested against a panel of bacterial strains. The study concluded that compounds with an oxadiazole core exhibited superior antimicrobial properties compared to traditional antibiotics.

Case Study 2: Antiviral Screening

In a controlled study involving T cell lines infected with HIV, derivatives similar to this compound were shown to inhibit viral replication effectively while maintaining low cytotoxicity levels.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

The synthesis involves cycloaddition reactions to form the isoxazole and oxadiazole rings, followed by coupling reactions (e.g., nucleophilic substitution or thioether formation). Key steps include:

- Cycloaddition: Use nitrile oxides and dipolarophiles (e.g., substituted phenyl compounds) under reflux conditions for isoxazole ring formation .

- Thioacetamide linkage: React thiol-containing intermediates (e.g., 4-methoxyphenylthiol) with chloroacetamide derivatives in the presence of anhydrous potassium carbonate as a base .

- Purification: Employ column chromatography or recrystallization (e.g., using ethanol or pet-ether) to isolate high-purity products .

Optimization: Adjust stoichiometry, reaction time, and solvent polarity (e.g., acetone for nucleophilic substitutions) to minimize side products. Monitor reaction progress via TLC .

Basic: What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., methoxy group at δ~3.8 ppm, aromatic protons at δ~6.8–7.5 ppm) .

- Infrared (IR) Spectroscopy: Identify functional groups like C=O (1650–1750 cm) and S–C (600–700 cm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., via ESI-MS) .

- X-ray Crystallography: Resolve crystal packing and bond angles, particularly for oxadiazole and isoxazole rings .

Intermediate: What in vitro models are appropriate for preliminary assessment of its antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial: Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standard drugs .

- Anticancer: Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and measure IC values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?

Methodological Answer:

- Modify substituents: Replace the 4-methoxyphenylthio group with electron-withdrawing (e.g., nitro) or bulky groups to assess steric/electronic effects on target binding .

- Oxadiazole ring variations: Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate ring stability and hydrogen-bonding capacity .

- Bioisosteric replacement: Replace isoxazole with thiazole and compare pharmacokinetic profiles .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

- Enzyme inhibition assays: Test against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates .

- Molecular docking: Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or topoisomerase II .

- Transcriptomics: Analyze gene expression changes in treated cells via RNA sequencing to identify dysregulated pathways .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assays: Ensure consistent cell lines, culture conditions, and assay protocols (e.g., ATP-based vs. MTT viability assays) .

- Validate purity: Use HPLC to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .

- Cross-reference structural analogs: Compare data with structurally similar compounds (e.g., thiadiazole derivatives) to identify trends .

Intermediate: What computational tools are recommended for predicting physicochemical properties and metabolic stability?

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

- Molecular dynamics simulations: Model interactions with lipid bilayers to predict membrane permeability .

Basic: What are best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage conditions: Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation/hydrolysis .

- Stability testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .

- Catalysis: Use immobilized lipases or nanocatalysts to reduce reaction steps and waste .

- Microwave-assisted synthesis: Enhance reaction efficiency (e.g., 30-minute cycles vs. 4-hour reflux) .

Advanced: What challenges arise in resolving the compound’s crystal structure, and how can they be mitigated?

Methodological Answer:

- Crystallization issues: Use solvent diffusion (e.g., ethanol/water) to grow single crystals. Add seed crystals if nucleation is slow .

- Disorder in aromatic rings: Collect high-resolution data (≤1.0 Å) and refine using SHELXL with restraints for overlapping atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.